2,4-Dichloro-5-trifluoromethylsulphanyl-pyrimidine
Overview
Description
2,4-Dichloro-5-trifluoromethylsulphanyl-pyrimidine is a chemical compound with the empirical formula C₄HCl₂FN₂ and a molecular weight of 166.97 g/mol . It is also known by its alternate name, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine .
Synthesis Analysis
- Kinase Inhibitors : this compound can be used to synthesize 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides , which have potential as kinase inhibitors .
- Protein Kinase Cθ Inhibitors : Derivatives of 2,4-diamino-5-fluoropyrimidine, derived from this compound, show promise as protein kinase Cθ inhibitors .
- Aurora Kinase Inhibitors : 2,4-Bisanilinopyrimidine derivatives, synthesized using this compound, may act as aurora kinases inhibitors .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with two chlorine atoms, one trifluoromethyl group, and one sulphanyl (thiol) group. The compound’s SMILES notation is: Fc1cnc(Cl)nc1Cl .
Chemical Reactions Analysis
- Formation of 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine by reacting with p-methoxy aniline in the presence of DIPEA .
- Suzuki coupling reaction with (4-fluorophenyl)boronic acid triphenylphosphine and palladium(II) acetate catalyst to yield 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine .
- Preparation of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine , a scaffold used in the synthesis of potent deoxycytidine kinase inhibitors .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-5-(trifluoromethylsulfanyl)pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2S/c6-3-2(13-5(8,9)10)1-11-4(7)12-3/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQPIXYDODRKCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.